Sulfamethoxazole-NO (hydrate)
Description
Contextualizing Sulfamethoxazole-NO within Sulfonamide Chemistry and Reactive Nitrogen Species Research
Sulfamethoxazole (B1682508) is a member of the sulfonamide class of antibiotics. nih.gov Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of folic acid in bacteria. nih.gov This inhibition disrupts the production of DNA and other essential cellular components, leading to a bacteriostatic effect. nih.gov
The field of reactive nitrogen species, on the other hand, investigates the roles of molecules like nitric oxide, a free radical that acts as a critical signaling molecule in various physiological and pathological processes. nih.govnih.gov NO is involved in vasodilation, neurotransmission, and the immune response. nih.govyoutube.com The creation of NO adducts, such as Sulfamethoxazole-NO, involves chemically linking a nitric oxide-donating moiety to a parent molecule, in this case, sulfamethoxazole. This allows for the targeted delivery or controlled release of nitric oxide, potentially combining the antimicrobial properties of the sulfonamide with the biological activities of NO.
Significance of Nitric Oxide Adducts in Chemical and Biological Systems
Nitric oxide adducts, also known as S-nitrosothiols (SNOs) when NO is attached to a sulfur atom, are of considerable interest due to their role as stable carriers and donors of nitric oxide. physiology.org The biological effects of nitric oxide are often mediated through its chemical reactions with various biomolecules. nih.gov The formation of SNOs is a key mechanism for the transport and targeted delivery of NO within biological systems. physiology.org
The reactivity of nitric oxide and its derivatives allows them to participate in a wide array of chemical reactions, including the activation of metal complexes and interactions with other radical species. nih.gov This chemical versatility underlies the diverse biological functions of NO, from its role as a signaling molecule at low concentrations to its involvement in nitrosative stress at higher concentrations. nih.gov The study of synthetic nitric oxide adducts like Sulfamethoxazole-NO provides researchers with tools to probe these complex biological pathways and to potentially develop new therapeutic agents that can modulate nitric oxide signaling.
Overview of Key Research Directions and Challenges
Research into Sulfamethoxazole-NO and similar nitric oxide derivatives is multifaceted. A primary direction involves elucidating the mechanisms by which these compounds release nitric oxide and understanding the factors that influence the rate and location of this release. Another key area is the investigation of the combined biological effects of the parent molecule and the released nitric oxide.
A significant challenge in this field is the inherent reactivity and short-lived nature of many reactive nitrogen species, making their detection and quantification in biological systems technically demanding. nih.gov Furthermore, understanding the precise physiological and pathological consequences of modulating nitric oxide levels requires a deep understanding of its complex and often concentration-dependent biological activities. nih.gov The development of more selective and reliable analytical methods is crucial for advancing research in this area. nih.gov
Properties
Molecular Formula |
C10H11N3O6S |
|---|---|
Molecular Weight |
301.28 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H9N3O5S.H2O/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15;/h2-6H,1H3,(H,11,12);1H2 |
InChI Key |
ZNUDYAAXQHZRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sulfamethoxazole No
Strategies for the Synthesis of Nitroso Sulfamethoxazole (B1682508) and Related Adducts
The synthesis of Sulfamethoxazole-NO is not a straightforward process due to the compound's inherent reactivity. It is typically generated in situ as a transient intermediate for immediate use in biological or chemical studies. The primary route to Sulfamethoxazole-NO involves the oxidation of its precursor, sulfamethoxazole hydroxylamine (B1172632).
The formation of Sulfamethoxazole-NO is understood to be a key step in the bioactivation of sulfamethoxazole, which can lead to idiosyncratic hypersensitivity reactions. In vivo, cytochrome P450 enzymes, particularly CYP2C9, are responsible for the initial oxidation of sulfamethoxazole to its hydroxylamine metabolite. This hydroxylamine is then further oxidized to the highly reactive nitroso species.
For laboratory purposes, the synthesis of Sulfamethoxazole-NO often mimics this biological pathway. While detailed, step-by-step protocols for the isolation of a stable, hydrated form of Sulfamethoxazole-NO are not widely published due to its instability, its in situ generation is well-documented. This typically involves the chemical oxidation of sulfamethoxazole hydroxylamine. Reduced glutathione (B108866) can prevent the autooxidation of sulfamethoxazole hydroxylamine to nitroso-sulfamethoxazole nih.gov.
The reactive nature of Sulfamethoxazole-NO allows it to readily form adducts with various biological nucleophiles, particularly the thiol groups of cysteine residues in peptides and proteins. This adduction is a critical aspect of its role in eliciting an immune response. The reaction of Sulfamethoxazole-NO with glutathione (GSH), for instance, initially forms a labile semimercaptal conjugate which can then undergo further reactions nih.gov.
Chemical Modification and Derivatization for Mechanistic Probes and Analytical Standards
The chemical modification of proteins by Sulfamethoxazole-NO is a key area of research for understanding the mechanisms of drug hypersensitivity. The resulting adducts serve as valuable mechanistic probes to investigate the cellular and molecular events that trigger an immune response, such as T-cell activation.
Mechanistic Probes from Sulfamethoxazole-NO Adducts
The covalent binding of Sulfamethoxazole-NO to proteins creates novel antigenic determinants, or haptens. These haptenated proteins can be processed by antigen-presenting cells and subsequently presented to T-cells, leading to their activation and the initiation of an immune cascade.
Researchers have characterized several types of adducts formed from the reaction of Sulfamethoxazole-NO with cysteine residues on proteins. These adducts have been identified using techniques such as mass spectrometry and include sulfinamides, N-hydroxysulfenamides, N-hydroxysulfinamides, and N-hydroxysulfonamides. The specific type of adduct formed can depend on the local chemical environment and the specific protein involved.
These well-defined Sulfamethoxazole-NO-protein conjugates are then used in immunological assays. For example, they can be used to stimulate peripheral blood mononuclear cells or isolated T-cell clones from patients with a history of sulfamethoxazole hypersensitivity. The resulting T-cell proliferation and cytokine release provide insights into the specific immune response triggered by the drug metabolite. Studies have shown that nitroso sulfamethoxazole-specific T-cell responses are readily detectable and that these modified proteins are potent antigens nih.gov.
The table below summarizes the types of adducts formed from the reaction of Sulfamethoxazole-NO with cysteine residues, which are then used as mechanistic probes.
| Adduct Type | Description |
| Sulfinamide | Formed through the reaction of SMX-NO with a cysteine thiol group. |
| N-hydroxysulfenamide | An initial, less stable adduct formed with cysteine residues. |
| N-hydroxysulfinamide | A further oxidation product observed on some proteins. |
| N-hydroxysulfonamide | A more highly oxidized adduct formed with cysteine residues. |
Analytical Standards
For the accurate quantification and identification of Sulfamethoxazole-NO in biological and environmental samples, certified analytical standards are essential. "4-Nitroso Sulfamethoxazole" is commercially available as a reference standard. This allows laboratories to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, for the detection of this reactive metabolite. The availability of a reliable analytical standard is crucial for studies investigating the metabolism, toxicity, and environmental fate of sulfamethoxazole.
Based on a thorough review of available scientific literature, detailed structural and solid-state analysis data for the specific compound “Sulfamethoxazole-NO (hydrate)” is not available. The research community has extensively studied Sulfamethoxazole (SMX) and its various forms, such as its hemihydrate (SMX·0.5H₂O), but the nitroso-hydrate derivative (Sulfamethoxazole-NO (hydrate)) has not been characterized to the extent required to fulfill the detailed structural analysis requested.
While Sulfamethoxazole-NO is recognized as a reactive metabolite of Sulfamethoxazole, formed through the oxidation of the hydroxylamine metabolite (SMX-NOH), specific crystallographic and comprehensive spectroscopic data for its hydrated form are not present in the current body of scientific publications. medchemexpress.comnih.gov
Therefore, it is not possible to provide the specific Spectroscopic, Crystallographic, and Conformational analyses as outlined in the user's request for "Sulfamethoxazole-NO (hydrate)". The available data pertains to the parent compound, Sulfamethoxazole, and its common hydrates.
Mechanistic Investigations of Sulfamethoxazole No Formation and Transformation
Nitroso-sulfamethoxazole (SMX-NO), a reactive metabolite of the antibiotic sulfamethoxazole (B1682508) (SMX), is a key intermediate implicated in various transformation and degradation pathways. Understanding the mechanisms of its formation and subsequent chemical reactions is crucial for assessing its environmental fate and biological implications.
Computational and Theoretical Chemistry Approaches for Sulfamethoxazole No Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No specific DFT studies on Sulfamethoxazole-NO (hydrate) were found in the literature search. While DFT is a common method to investigate the electronic structure of molecules, including related compounds like nitro- and nitrosobenzene (B162901) srce.hrresearchgate.net, such analysis has not been published for Sulfamethoxazole-NO.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Information regarding MEP and FMO analysis specifically for Sulfamethoxazole-NO (hydrate) is not available in the current body of scientific literature.
Global and Local Reactivity Descriptors
No studies calculating or analyzing the global and local reactivity descriptors for Sulfamethoxazole-NO (hydrate) were identified.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
The literature search did not yield any studies involving molecular dynamics simulations to investigate the solvent effects or conformational dynamics of Sulfamethoxazole-NO (hydrate). While MD simulations have been used to study other sulfonamides or nitroaromatic compounds wiley-vch.deacs.org, this specific metabolite has not been the subject of such research.
Prediction of Reaction Pathways and Transition States
While the biochemical reactions of Sulfamethoxazole-NO, particularly its interaction with glutathione (B108866), have been described srce.hr, computational predictions of its reaction pathways and transition states using theoretical methods are not available. General computational approaches for predicting reaction pathways exist but have not been applied to this compound in the available literature nih.govrsc.org.
Non-Linear Optical (NLO) Properties and Related Theoretical Investigations
There is no available research on the non-linear optical (NLO) properties of Sulfamethoxazole-NO (hydrate). Theoretical investigations into the NLO properties of other nitro-substituted organic molecules have been conducted nih.govacs.orgresearchgate.net, but these findings cannot be specifically attributed to Sulfamethoxazole-NO.
Environmental Behavior and Biogeochemical Cycling of Sulfamethoxazole No and Its Transformation Products
Occurrence and Persistence in Environmental Compartments (e.g., Wastewater, Sediments, Aquatic Environments)
Sulfamethoxazole (B1682508) (SMX) is frequently detected as a micro-contaminant in a variety of environmental settings due to its widespread use and incomplete removal in wastewater treatment plants (WWTPs). researchgate.net Its presence is well-documented in surface waters, WWTP effluents, groundwater, and sediments. researchgate.netresearchgate.net
In European surface waters, SMX concentrations are typically below 286 ng/L, with a median value of 52 ng/L. nih.gov However, higher concentrations, reaching up to 4 µg/L, can be found in streams receiving WWTP effluent. nih.gov Studies in the Mekong Delta have reported SMX concentrations in surface water ranging from 1 to 239 ng/L, with a median of 21 ng/L. plos.org Beyond the parent compound, its human metabolites, such as N4-acetyl-SMX, have also been detected in surface waters at concentrations up to 270 ng/L. researchgate.net These metabolites can potentially revert to the parent SMX in the environment. researchgate.net
The persistence of these compounds is a key factor in their environmental risk profile. The dissipation half-life for SMX in aquatic systems can range from less than one day to 44 days, influenced by factors like sunlight and the presence of sediment. plos.orgnih.gov One of its key transformation products, 4-nitro-sulfamethoxazole (a form of Sulfamethoxazole-NO), is formed through phototransformation and has a dissipation half-life (DT50) of 12.7 days in water/sediment systems. nih.gov
Table 1: Occurrence of Sulfamethoxazole in Various Aquatic Environments
| Location | Concentration Range | Median Concentration | Reference |
|---|---|---|---|
| European Surface Waters | <286 ng/L | 52 ng/L | nih.gov |
| Mekong Delta Surface Water | 1 - 239 ng/L | 21 ng/L | plos.org |
Microbiologically Mediated Transformations (e.g., Biodegradation, Denitrification, Microbial Community Shifts)
Microbial activity is a primary driver for the transformation of sulfamethoxazole and its derivatives in the environment. researchgate.net Biodegradation is considered a major removal mechanism, though its efficiency can vary significantly. researchgate.net Some studies have shown minimal biodegradation, while others report significant removal in environments like activated sludge. researchgate.net
A notable transformation is the microbially-mediated reduction of 4-nitro-sulfamethoxazole back to the parent sulfamethoxazole. nih.govresearchgate.net This back-transformation, carried out by sediment bacteria, indicates that transformation products can act as a reservoir for the parent antibiotic, potentially increasing its persistence and exposure in the environment. nih.gov
The presence of SMX can also influence microbial communities and their functions. For instance, exposure to SMX has been shown to inhibit the growth of denitrifying bacteria and reduce nitrate (B79036) removal rates in groundwater. researchgate.net At environmentally relevant concentrations, SMX can alter the structure of bacterial communities in freshwater biofilms. nih.gov However, in some cases, microbial communities adapted to environments with high antibiotic loads, such as anaerobic digesters, have shown the ability to degrade SMX rapidly, sometimes within 24 hours, without significant shifts in the prevalence of resistance genes. mdpi.com
Isolation and Characterization of Degrading Microbial Strains
Researchers have successfully isolated and identified numerous microbial strains capable of degrading sulfamethoxazole. These organisms have been sourced from diverse environments, including activated sludge, soil, and aquaculture water, demonstrating a widespread potential for SMX biodegradation. nih.gov
For example, the bacterial strain Sphingobacterium mizutaii LLE5, isolated from activated sludge, can use SMX as its sole carbon source, achieving 93.87% degradation of a 50 mg/L solution within seven days. nih.gov Similarly, five bacterial strains, including members of the phyla Actinobacteria and Proteobacteria, were isolated from a membrane bioreactor and showed the ability to mineralize SMX. asm.org The degradation capabilities of these isolated strains highlight their potential application in bioremediation strategies for SMX-contaminated environments. nih.gov
Table 2: Examples of Isolated Microbial Strains with SMX Degradation Capability
| Microbial Strain | Source | Degradation Performance | Reference |
|---|---|---|---|
| Sphingobacterium mizutaii LLE5 | Activated Sludge | 93.87% degradation of 50 mg/L SMX in 7 days. nih.gov | nih.gov |
| Achromobacter sp. JL9 | Not Specified | 90.4% degradation; uses SMX as sole nitrogen source. nih.gov | nih.gov |
| Microbacterium sp. BR1 | Membrane Bioreactor | Mineralized 24% to 44% of SMX in 16 days. asm.orgacs.org | asm.orgacs.org |
| Rhodococcus sp. BR2 | Membrane Bioreactor | Mineralized 24% to 44% of SMX in 16 days. asm.orgacs.org | asm.orgacs.org |
| Phanerochaete chrysosporium | Not Specified | 74% degradation of 10 mg/L SMX in 10 days. nih.gov | nih.gov |
Enzymatic Mechanisms of Transformation
The transformation of sulfamethoxazole by microorganisms involves specific enzymatic pathways. For the metabolic degradation of SMX, a key enzyme system identified in Microbacterium sp. BR1 is SadABC, which consists of two flavin-dependent monooxygenases (SadA and SadB) and a flavin reductase (SadC). acs.orgnih.gov This system initiates the breakdown of the sulfamethoxazole molecule through an ipso-hydroxylation mechanism. acs.orgnih.gov
Another transformation route is the pterin-conjugation pathway, which leads to the formation of the metabolite 2,4(1H,3H)-pteridinedione-SMX (PtO-SMX). nih.gov This process involves the interaction of SMX with the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is the primary target of sulfonamide antibiotics. nih.govpatsnap.com
Furthermore, transformation products of SMX, such as 4-aminophenol, can be channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle, as observed in Microbacterium sp. strain BR1. nih.govresearchgate.net The specific enzymatic mechanisms for the reductive back-transformation of 4-nitro-sulfamethoxazole to sulfamethoxazole are not fully elucidated but are confirmed to be microbially mediated. nih.gov
Phototransformation Processes (e.g., Direct Photolysis, Indirect Photodegradation via Radicals)
Sunlight plays a significant role in the degradation of sulfamethoxazole in aquatic environments. nih.gov SMX is susceptible to direct photolysis, a process where the molecule is broken down by absorbing light energy. nih.govscispace.com The rate of this degradation is often described by first-order kinetics. scispace.comcapes.gov.br
Phototransformation of SMX yields a variety of products. Upon exposure to simulated sunlight, SMX can generate at least eight different photoproducts. nih.govresearchgate.net These include 3-amino-5-methylisoxazole, sulfanilic acid, an isomer of SMX, and notably, 4-nitro-sulfamethoxazole (NO2-SMX). nih.govresearchgate.net The formation of these transformation products is a critical aspect of the environmental fate of SMX, as their toxicity and persistence may differ from the parent compound. nih.gov
The process can be accelerated through indirect photodegradation, which involves reactive oxygen species. The presence of substances like hydrogen peroxide (H2O2) or photocatalysts such as titanium dioxide (TiO2) can significantly enhance the degradation rate of SMX. scispace.comcapes.gov.brresearchgate.net
Table 3: Major Phototransformation Products of Sulfamethoxazole
| Transformation Product | Formation Pathway | Environmental Significance | Reference |
|---|---|---|---|
| 4-nitro-sulfamethoxazole (NO2-SMX) | Phototransformation | Biodegradable, but can be microbially reduced back to SMX. nih.govresearchgate.net | nih.govresearchgate.net |
| 3-amino-5-methylisoxazole | Phototransformation | Biodegradable with a half-life of 39.7 days. nih.govresearchgate.net | nih.govresearchgate.net |
| Sulfanilic acid | Phototransformation | Undergoes primarily abiotic degradation. nih.govresearchgate.net | nih.govresearchgate.net |
Sorption and Desorption Dynamics in Environmental Matrices
The interaction of sulfamethoxazole with solid environmental matrices like soils, sediments, and microplastics is governed by sorption and desorption processes. Generally, SMX has a low adsorption tendency. researchgate.net However, it can bind to these materials through mechanisms such as partition-dominant interactions and hydrophobic or van der Waals forces. nih.govnih.govdoi.org
Sorption can be influenced by the properties of both the chemical and the sorbent material. For instance, the organic carbon content of soil can play a significant role in the sorption capacity for SMX. researchgate.net The process is often reversible, with studies demonstrating that SMX can desorb from soils and microplastics, potentially re-releasing the contaminant into the water column. researchgate.netnih.gov
Polyethylene (B3416737) and polyamide microplastics have been shown to act as carriers for SMX in aquatic environments. nih.govnih.gov The sorption kinetics on polyethylene microplastics fit a pseudo-second-order model, suggesting the process is dominated by partitioning. nih.gov Desorption from these particles can occur under changing environmental conditions, highlighting a potential pathway for the transport and release of these antibiotics in ecosystems. nih.gov
Factors Influencing Environmental Fate (e.g., pH, Dissolved Oxygen, Presence of Other Contaminants)
Several environmental factors can significantly influence the fate and transport of sulfamethoxazole and its derivatives.
pH: The pH of the surrounding water affects both the chemical speciation of SMX and its degradation rates. researchgate.net Changes in pH can alter photodegradation rates and influence sorption behavior by affecting the surface charge of both the SMX molecule and sorbent materials like microplastics. nih.govcapes.gov.brdoi.orgnih.gov
Dissolved Oxygen and Redox Conditions: The concentration of dissolved oxygen is a critical factor. Studies in soil microcosms have shown that SMX dissipation is unexpectedly fastest under iron-reducing (anoxic) conditions compared to aerobic, nitrate-reducing, or sulfate-reducing conditions. nih.gov This rapid transformation was attributed to abiotic reactions with Fe(II) that is generated by the microbial reduction of Fe(III) minerals in the soil. nih.gov
Presence of Other Substances: The environmental fate of SMX can be altered by the presence of other dissolved or suspended materials. Dissolved organic matter, such as fulvic acid, and suspended sediments can decrease photolysis rates by absorbing light or scavenging radicals. scispace.comcapes.gov.br The presence of other contaminants, like the antibiotic trimethoprim (B1683648) or heavy metals like cadmium, can lead to antagonistic or synergistic competitive sorption on surfaces. doi.org Conversely, the presence of an additional carbon source can enhance biodegradation rates through cometabolism. nih.govnih.gov
Advanced Analytical Methodologies for Sulfamethoxazole No and Its Adducts/metabolites
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, High-Resolution Mass Spectrometry for Identification of Adducts and Transformation Products)
Mass spectrometry (MS) is a cornerstone for the identification and characterization of Sulfamethoxazole-NO and its derivatives. The high sensitivity and specificity of MS, particularly when coupled with liquid chromatography (LC-MS/MS), allow for the detection of these transient species and their reaction products in complex biological matrices.
Identification of Sulfamethoxazole-NO and its Transformation Products: The unstable nature of Sulfamethoxazole-NO in solution means that analysis often involves detecting a suite of related compounds. Within minutes in solution, Sulfamethoxazole-NO can spontaneously transform, yielding significant amounts of sulfamethoxazole-hydroxylamine (SMX-NHOH), nitro-sulfamethoxazole (SMX-NO2), and previously uncharacterized azoxy and azo dimers. nih.gov High-resolution mass spectrometry (HRMS) is invaluable for elucidating these transformation pathways. The general fragmentation behavior of protonated nitrosamine (B1359907) compounds often involves a characteristic neutral loss of the NO radical (30 Da), which can serve as a diagnostic marker in MS/MS analysis. nih.gov Other observed fragmentation pathways include the loss of H₂O or the elimination of NH₂NO (46 Da), providing further structural information. nih.gov
Characterization of Protein and Peptide Adducts: A key application of MS in this context is the identification of covalent adducts formed between Sulfamethoxazole-NO and biological macromolecules, particularly proteins. These adducts are considered a primary mechanism for the immunogenicity of sulfamethoxazole (B1682508). HRMS studies have been instrumental in defining the chemical nature of these haptens.
Research using mass spectrometry has shown that Sulfamethoxazole-NO reacts with cysteine residues in peptides and proteins to form several distinct adducts. acs.org The initial reaction product is often an unstable semimercaptal (N-hydroxysulfenamide), which can rapidly rearrange to more stable structures. acs.org
Key adducts identified by mass spectrometry include:
Sulfinamide adducts: Characterized by a mass increment of 267 amu. acs.org
N-hydroxysulfinamide adducts: Showing a mass increment of 283 amu. acs.org
N-hydroxysulfonamide adducts: Corresponding to a mass increment of 299 amu. acs.org
For example, studies on the reaction of Sulfamethoxazole-NO with human serum albumin (HSA) identified modification at the Cys34 residue, forming an N-hydroxysulfinamide adduct. acs.org Similarly, Glutathione (B108866) S-transferase π (GSTP) was found to be modified exclusively at its reactive Cys47 residue, exhibiting multiple adduct forms. acs.org These studies often employ "bottom-up" proteomics approaches, where the adducted protein is digested, and the resulting peptides are analyzed by LC-MS/MS to pinpoint the exact site of modification. Open-mass search algorithms are increasingly used to identify adducts where the exact mass of the reactive metabolite might be unknown. nih.gov
Table 1: Mass Spectrometry Findings for Sulfamethoxazole-NO and its Adducts
| Analyte | Technique | Key Findings | Reference |
|---|---|---|---|
| N-Nitrosamines (general) | ESI-MS/MS | Observed characteristic fragmentation pathways including neutral loss of NO (30 Da), H₂O, and NH₂NO (46 Da). | nih.gov |
| Sulfamethoxazole-NO Adducts with Peptides/Proteins | Mass Spectrometry | Identified multiple adducts on cysteine residues, including sulfinamide (267 amu), N-hydroxysulfinamide (283 amu), and N-hydroxysulfonamide (299 amu). | acs.org |
| Sulfamethoxazole-NO Transformation | Mass Spectrometry | Demonstrated instability in solution, transforming into SMX-hydroxylamine, nitro-SMX, and azo/azoxy dimers. | nih.gov |
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are essential for separating Sulfamethoxazole-NO from its parent compound, its various metabolites, and complex matrix components prior to detection.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary chromatographic method used for the analysis of Sulfamethoxazole-NO and its related compounds. It has been successfully used to confirm the purity (>99%) of synthesized Sulfamethoxazole-NO. unisa.edu.au The technique is also critical for studying the reactions between the reactive metabolites and trapping agents like glutathione. nih.gov
Given the instability of Sulfamethoxazole-NO, HPLC methods must be developed carefully. The separation of Sulfamethoxazole-NO from its more stable precursor, sulfamethoxazole, and its immediate, interconvertible reduction product, sulfamethoxazole-hydroxylamine, is a significant analytical challenge. nih.gov Reverse-phase HPLC methods are commonly employed for the parent drug and its more stable metabolites, often using C8 or C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and aqueous buffers. nih.govscirp.org For the reactive metabolites, method development must account for their rapid degradation. This may involve rapid sample processing, controlled temperature, and specific mobile phase conditions to minimize on-column degradation.
Gas Chromatography (GC): Gas chromatography is generally not a suitable technique for the direct analysis of Sulfamethoxazole-NO (hydrate). The compound is thermally labile and non-volatile, making it incompatible with the high temperatures required for GC analysis. While GC-MS methods have been reported for the parent compound, sulfamethoxazole, they are not applicable to its reactive nitroso metabolite. nih.gov
Table 2: Chromatographic Methods for Sulfamethoxazole and Related Compounds
| Compound | Technique | Column | Mobile Phase Example | Detection | Application | Reference |
|---|---|---|---|---|---|---|
| Sulfamethoxazole-NO | HPLC | Not specified | Not specified | MS, NMR | Purity determination of synthesized standard. | unisa.edu.au |
| Sulfamethoxazole/Trimethoprim (B1683648) | HPLC | Reverse-phase C8 (5 µm) | Potassium hydrogen phosphate, acetonitrile, methanol, water (pH 6.2) | UV | Simultaneous determination in human plasma. | nih.gov |
| Sulfamethoxazole/Trimethoprim | HPLC | Reverse-phase | Phosphate buffer (0.1 M), acetonitrile, methanol (65:20:15) | UV (225 nm) | Simultaneous determination in plasma for pharmacokinetic studies. | scirp.org |
Electrochemical Detection Methods
Electrochemical methods offer a promising avenue for the rapid and sensitive detection of electroactive species like Sulfamethoxazole-NO. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the target analyte at an electrode surface.
While specific sensors for Sulfamethoxazole-NO have not been extensively reported, the development of electrochemical sensors for other N-nitrosamines provides a strong foundation for future applications. unisa.edu.audigitellinc.com The detection mechanism for nitrosamines often involves their electrochemical reduction.
Recent advances in sensor technology that could be adapted for Sulfamethoxazole-NO detection include:
Modified Electrodes: Using composite materials to enhance sensitivity and selectivity. For example, hemin-functionalized carbon nanotubes have been used as redox mediators for the voltammetric detection of various N-nitrosamines, achieving limits of detection below 20 ppb. digitellinc.com
Molecularly Imprinted Polymers (MIPs): These polymers are created with a template molecule (in this case, a nitrosamine) to form specific recognition sites. An impedimetric sensor using a MIP on a glassy carbon electrode showed a selective response to N-nitrosodimethylamine (NDMA) with a detection limit of 0.85 µg/L. unisa.edu.au
DNA-Based Biosensors: These sensors leverage the interaction between DNA and mutagenic compounds. A biosensor using DNA immobilized on carbon dots was developed for the detection of NDMA and N-nitrosodiethanolamine (NDEA), achieving detection limits in the nanomolar range. nih.gov
These approaches demonstrate the potential for creating highly sensitive and selective electrochemical sensors for Sulfamethoxazole-NO, which would be particularly valuable for high-throughput screening and on-line monitoring applications in research. digitellinc.com
Table 3: Examples of Electrochemical Sensors for N-Nitrosamines
| Target Analyte | Sensor Type | Technique | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| N-Nitrosamines (general) | Hemin-functionalized Carbon Nanotubes on 3D-printed electrode | Voltammetry | <20 ppb | digitellinc.com |
| N-nitrosodimethylamine (NDMA) | Molecularly Imprinted Polymer (MIP) on Glassy Carbon Electrode | Impedimetry | 0.85 µg/L | unisa.edu.au |
| NDMA / N-nitrosodiethanolamine (NDEA) | DNA-Carbon Dots Biosensor | Differential Pulse Voltammetry | 9.9 nM / 9.6 nM | nih.gov |
Development of High-Sensitivity and Selective Methods for Research Applications
The low abundance and high reactivity of Sulfamethoxazole-NO and its adducts in biological systems necessitate the development of analytical methods with exceptional sensitivity and selectivity for research purposes.
Trapping Strategies: A primary strategy for detecting unstable reactive metabolites is to "trap" them with a nucleophilic reagent to form a stable, easily detectable conjugate. Glutathione (GSH) is commonly used for this purpose. The resulting GSH-adducts can be readily analyzed by LC-MS/MS. nih.gov This approach provides indirect but definitive evidence of the formation of the reactive intermediate. Mass spectrometry can then be used to characterize the structure of these trapped adducts. acs.org
Immuno-chemical Methods: For detecting protein adducts, highly sensitive immuno-chemical methods have been developed.
ELISA (Enzyme-Linked Immunosorbent Assay): A specific anti-sulfamethoxazole antibody can be used to quantify protein adducts in cell lysates. This method has been used to detect adducts in dendritic cells after incubation with Sulfamethoxazole-NO. unisa.edu.au
Flow Cytometry: This technique allows for the detection of protein adducts on a cell-by-cell basis. Using a fluorescently-labeled anti-sulfamethoxazole antibody, flow cytometry can measure cell surface haptenation and even correlate it with cellular toxicity by co-staining for cell death markers. nih.gov
High-Sensitivity Mass Spectrometry: The development of LC-MS methods capable of reaching very low detection limits is crucial. For related sulfonamides and their metabolites in environmental samples, methods using liquid chromatography-quadrupole linear ion trap-mass spectrometry (LC-QqLIT-MS) have achieved limits of detection in the low nanogram-per-liter range. nih.gov Adapting such highly sensitive MS systems for the analysis of Sulfamethoxazole-NO and its adducts in biological matrices is a key area of research, enabling the study of these molecules at physiologically relevant concentrations.
Molecular Interactions and Mechanistic Immunology in Vitro Focus
Mechanisms of Protein Adduction by Nitroso Sulfamethoxazole (B1682508)
Nitroso sulfamethoxazole (SMX-NO), a reactive metabolite of sulfamethoxazole (SMX), is implicated in the hypersensitivity reactions associated with the parent drug. nih.gov Its immunogenicity is thought to arise from its ability to covalently bind to proteins, forming haptenic structures that the immune system recognizes as foreign. nih.govnih.gov This process, known as protein adduction or haptenation, is a critical initiating event in the immunological cascade. nih.govacs.org SMX-NO demonstrates a particular reactivity towards thiol groups on proteins, leading to the formation of various adducts. nih.govacs.org The nature and stability of these adducts are key factors in determining the subsequent immune response.
Formation of Cysteine, Lysine (B10760008), and Tyrosine Adducts
In vitro studies have extensively investigated the reaction of SMX-NO with model proteins and peptides, revealing a strong predilection for cysteine residues. nih.gov The initial interaction with the thiol group of cysteine forms an unstable semimercaptal (N-hydroxysulfenamide) conjugate. nih.govacs.org This intermediate rapidly rearranges to a more stable sulfinamide adduct. nih.govacs.org
Further oxidation can lead to the formation of even more complex structures. On human Glutathione (B108866) S-transferase pi (GSTP), SMX-NO exclusively modifies the reactive Cys47 residue, resulting in adducts with mass increments corresponding to sulfinamide, N-hydroxysulfinamide, and N-hydroxysulfonamide structures. nih.gov Similarly, Human Serum Albumin (HSA) is modified at its Cys34 residue, though in this case, only the N-hydroxysulfinamide adduct was observed. nih.govacs.org While the primary focus of research has been on the highly reactive cysteine residues, other nucleophilic amino acids like lysine could theoretically interact with electrophilic metabolites, although specific evidence for SMX-NO adduction to lysine or tyrosine is less detailed in the provided literature. researchgate.net
Identification of Haptenic Structures and Adduct Stability
The haptenic structures formed by SMX-NO are novel, complex, and often metastable. acs.org Mass spectrometry has been a crucial tool in identifying these adducts. nih.gov The reaction of SMX-NO with glutathione (GSH), a key cellular antioxidant, initially forms a semimercaptal which quickly rearranges within minutes to a sulfinamide adduct. nih.govacs.org
On larger proteins, a variety of adducts have been characterized. The sulfinamide adduct (mass increment of 267 amu), the N-hydroxysulfinamide adduct (mass increment of 283 amu), and the N-hydroxysulfonamide adduct (mass increment of 299 amu) have been identified on a model protein, GSTP. nih.gov The formation of these different structures suggests a multi-step process, potentially involving the reaction of SMX-NO with oxidized forms of cysteine (cysteinyl sulfoxy acids). nih.govacs.org These findings indicate that SMX-NO can generate a range of hydrolyzable and metastable haptenic epitopes on proteins, contributing to its immunogenic potential. acs.org
| Target Molecule | Target Residue | Identified Adducts | Mass Increment (amu) |
|---|---|---|---|
| Glutathione (GSH) | Cysteine | Semimercaptal (N-hydroxysulfenamide), Sulfinamide | 267 (for Sulfinamide) |
| Human Glutathione S-transferase pi (GSTP) | Cys47 | Sulfinamide, N-hydroxysulfinamide, N-hydroxysulfonamide | 267, 283, 299 |
| Human Serum Albumin (HSA) | Cys34 | N-hydroxysulfinamide | Not specified |
| Synthetic Peptide (DS3) | Cysteine | Sulfinamide | 267 |
In Vitro T-Cell Activation Studies in Response to Sulfamethoxazole-NO and Adducts
The haptenated proteins generated by SMX-NO can be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating a specific immune response. nih.govresearchgate.net In vitro studies using T-cells from hypersensitive patients have been instrumental in dissecting the mechanisms of this activation. nih.govnih.gov
Pathways of T-cell Activation (Antigen Processing-Dependent and -Independent)
T-cell clones specific to SMX-NO exhibit activation through two distinct pathways. nih.gov
Antigen Processing-Dependent Pathway: In this pathway, APCs take up SMX-NO-modified proteins, process them into smaller haptenated peptides, and present these peptides on Major Histocompatibility Complex (MHC) molecules to T-cells. This is demonstrated by experiments where fixing APCs with glutaraldehyde, which prevents antigen processing, abolishes the proliferative response of some SMX-NO specific T-cell clones. nih.gov This indicates that these T-cells recognize drug-modified peptides. nih.gov
Antigen Processing-Independent Pathway: Conversely, other SMX-NO specific T-cell clones can be activated even when the APCs are fixed. nih.gov This suggests a more direct interaction, where SMX-NO may bind directly to surface proteins on the APC, such as the MHC-peptide complex itself, and activate T-cells without the need for internalization and processing. researchgate.netnih.gov
Cross-Reactivity with Structurally Related Compounds
T-cell recognition is not always exclusively limited to the initial sensitizing agent. Studies have shown that T-cell clones specific for SMX-NO can exhibit cross-reactivity with structurally similar compounds. A significant portion of SMX-NO-specific T-cell clones were also stimulated by the nitroso metabolites of other sulfonamides, such as sulfapyridine and sulfadiazine. nih.gov Furthermore, some SMX-NO-specific clones cross-reacted with nitroso dapsone. nih.gov However, this cross-reactivity did not extend to simpler structures like nitrosobenzene (B162901), indicating that specific molecular features of the nitroso sulfonamide metabolites are required for T-cell recognition. nih.gov In contrast, T-cell clones specific to the parent drug, sulfamethoxazole, were highly specific and did not show this pattern of cross-reactivity. nih.gov
Role of Glutathione in Modulating T-Cell Responses
Glutathione (GSH), a crucial intracellular antioxidant, plays a significant role in modulating the immune response to SMX-NO. nih.govresearchgate.net GSH can protect cells from reactive metabolites by conjugating with them. nih.gov In the context of T-cell activation, the presence of GSH during the haptenation of APCs with SMX-NO completely abrogates the response of SMX-NO-specific T-cell clones. nih.govresearchgate.net This is because GSH prevents the covalent binding of SMX-NO to the APCs, thereby preventing the formation of the antigenic epitope required for T-cell recognition. nih.govresearchgate.net Interestingly, for T-cell clones that are specific to the parent drug (SMX), GSH can actually enhance reactivity by converting SMX-NO back to the non-covalently binding parent drug. nih.gov This highlights the dual role of GSH: it detoxifies the reactive metabolite while potentially increasing the availability of the parent drug for direct T-cell recognition. nih.govresearchgate.net
| Aspect of T-Cell Response | Key Findings |
|---|---|
| Activation Pathways | - Processing-Dependent: Requires APCs to internalize and process SMX-NO-modified proteins. nih.gov |
| Cross-Reactivity | - SMX-NO specific T-cell clones can cross-react with nitroso dapsone and nitroso metabolites of sulfapyridine and sulfadiazine. nih.govnih.gov |
| Modulation by Glutathione (GSH) | - GSH prevents covalent binding of SMX-NO to APCs, thus inhibiting the activation of SMX-NO-specific T-cells. nih.govresearchgate.net |
Molecular Recognition and Binding Studies with Biological Macromolecules
In vitro research has been pivotal in elucidating the molecular interactions of Sulfamethoxazole-NO (hydrate), a reactive metabolite of sulfamethoxazole. Studies have demonstrated that this compound is not stable in solution and can covalently bind to cellular proteins, a process known as haptenation. This irreversible binding is a key molecular recognition event that initiates an immunological response.
Flow cytometry has been employed to demonstrate the irreversible binding of Sulfamethoxazole-NO to cellular proteins. These studies have shown that the extent of haptenation is greater on the surface of antigen-presenting cells (APCs) compared to T cells. This differential binding is significant as APCs are crucial for initiating T-cell mediated immune responses. The covalent modification of proteins by Sulfamethoxazole-NO forms neoantigens, which are then recognized by the immune system.
Further investigations have identified specific protein targets for modification by Sulfamethoxazole-NO. In studies using mice treated with this reactive metabolite, serum albumin and immunoglobulin were identified as proteins that are adducted. It is suggested that these modified proteins, or adducts, form in the bloodstream, circulate to lymphoid tissues, and there initiate immune responses specific to Sulfamethoxazole-NO. nih.gov
The binding of Sulfamethoxazole-NO to cell surface proteins has been shown to be dose-dependent. As the concentration of Sulfamethoxazole-NO increases, so does the percentage of positively stained cells, indicating a higher level of cell surface haptenation. This relationship is detailed in the table below.
Table 1: Dose-Dependent Cell Surface Binding of Sulfamethoxazole-NO
| Sulfamethoxazole-NO Concentration (µM) | Percentage of Positively Stained Antigen-Presenting Cells (%) | Percentage of Positively Stained CD8 T Cells (%) | Percentage of Positively Stained CD4 T Cells (%) |
|---|---|---|---|
| 50 | ~20% | ~10% | ~5% |
| 100 | ~40% | ~20% | ~10% |
| 250 | ~60% | ~30% | ~15% |
Data is approximated from graphical representations in cited research and is for illustrative purposes. researchgate.net
Implications for Understanding Chemically-Induced Immune Responses (Mechanistic Focus)
The molecular interactions of Sulfamethoxazole-NO (hydrate) have significant implications for understanding the mechanisms of chemically-induced immune responses, particularly drug hypersensitivity. The formation of covalent adducts between Sulfamethoxazole-NO and cellular or serum proteins is a critical initiating event. This haptenation process transforms self-proteins into novel antigens, thereby breaking immune tolerance.
The immune response to these neoantigens is T-cell dependent. In vitro studies using rat splenocytes have shown that sensitized splenocytes proliferate in the presence of major histocompatibility complex (MHC)-restricted antigens derived from cells haptenated with Sulfamethoxazole-NO. researchgate.net This demonstrates that the modified proteins are processed by APCs and presented via MHC molecules to T-cells, leading to their activation and proliferation.
Interestingly, the direct modification of MHC molecules by Sulfamethoxazole-NO does not appear to be the primary mechanism of antigen presentation. researchgate.net Instead, the haptenated proteins are processed, and the resulting modified peptides are presented by MHC. This highlights a classic hapten-carrier model for the induction of an immune response.
There appears to be a threshold for both the toxic and immunogenic effects of Sulfamethoxazole-NO. Haptenation above a certain level leads to a proportional increase in cell death, including both apoptosis and necrosis. researchgate.net The cells that undergo necrotic cell death are the same ones that become haptenated. researchgate.net This suggests that at higher concentrations, the compound can induce cell stress and death, which can further amplify the immune response through the release of danger signals.
The antigenic threshold for T-cell proliferation is lower than the threshold for toxicity. researchgate.net This indicates that an immune response can be initiated at concentrations of Sulfamethoxazole-NO that are not overtly cytotoxic. The causal link between the deposition of Sulfamethoxazole-NO-protein adducts in lymphoid tissues and the induction of an immune response in those tissues has been established, underscoring the importance of covalent binding in the immunogenicity of this compound. nih.gov
Q & A
Q. How should Sulfamethoxazole-NO (hydrate) be prepared for in vivo studies to ensure solubility and stability?
Methodological Answer: For in vivo experiments, use a solvent system combining DMSO (10–20%), PEG300 (30–40%), Tween 80 (2–5%), and physiological saline (balance) to dissolve SMX-NO hydrate. Prepare a 5–10 mg/mL working solution by vortexing and heating (≤50°C) for 10–15 minutes. For oral administration, use corn oil or 2% SBE-β-CD in saline. Aliquot and store stock solutions at -80°C (6-month stability) or -20°C (1-month stability) to minimize freeze-thaw degradation .
Q. What safety protocols are critical when handling SMX-NO hydrate in laboratory settings?
Methodological Answer: SMX-NO hydrate may cause allergic skin reactions (H317) and suspected reproductive toxicity (H361). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes. Do not induce vomiting if ingested—seek medical attention. Store powder at -20°C (3-year stability) and avoid prolonged room-temperature exposure during transport .
Q. How can researchers validate the purity of synthesized SMX-NO hydrate?
Methodological Answer: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 265 nm. Compare retention times against a NIST-certified sulfamethoxazole standard. Confirm hydrate formation via thermogravimetric analysis (TGA) by observing a 5–7% mass loss at 80–120°C, corresponding to water release .
Advanced Research Questions
Q. How can contradictory data on SMX-NO hydrate’s solubility in aqueous media be resolved?
Methodological Answer: Contradictions often arise from solvent composition, temperature, or hydration state. Use dynamic light scattering (DLS) to assess particle aggregation in different solvents. For example, DLS data may reveal micelle formation in PEG300/Tween 80 systems, artificially inflating solubility. Cross-validate with saturation shake-flask methods at 25°C and 37°C, reporting both equilibrium solubility and kinetic solubility (24-hour timepoint) .
Q. What experimental designs address reproducibility issues in SMX-NO hydrate’s antimicrobial activity studies?
Methodological Answer: Variability in MIC (Minimum Inhibitory Concentration) values can stem from hydrate dissociation during assays. Pre-equilibrate SMX-NO hydrate in culture media for 24 hours before testing. Use isothermal microcalorimetry (IMC) to monitor real-time bacterial metabolic inhibition, which accounts for hydrate stability. Report both pre-dissolved and direct-add results, noting pH adjustments (optimal range: 6.5–7.5) to prevent hydrolysis .
Q. How can hydrate crystallization kinetics be quantitatively analyzed to predict stability in biological matrices?
Methodological Answer: Use polarized light microscopy to track crystal growth in simulated physiological fluids (e.g., PBS, serum). Apply the Barrer-Stewart equation to model nucleation rates under varying temperatures (4–37°C) and pressures. For example, experimental data from gas hydrate studies show that crystallization onset correlates with optical distortion at liquid-gas interfaces, a method adaptable to SMX-NO hydrate using reflectance spectroscopy .
Q. What strategies mitigate hydrate dissociation during long-term pharmacokinetic studies?
Methodological Answer: Encapsulate SMX-NO hydrate in liposomes (e.g., DPPC/cholesterol) to stabilize the hydrate phase. Characterize encapsulation efficiency via LC-MS/MS and monitor dissociation using differential scanning calorimetry (DSC) during storage. For in vivo studies, validate stability by comparing plasma concentration-time profiles of free vs. encapsulated formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
